molecular formula C11H6ClN B1436084 3-Chloro-8-ethynylisoquinoline CAS No. 1822789-45-6

3-Chloro-8-ethynylisoquinoline

Cat. No. B1436084
M. Wt: 187.62 g/mol
InChI Key: HIQKKWVODNYXAH-UHFFFAOYSA-N
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Description

“3-Chloro-8-ethynylisoquinoline” is a chemical compound that is likely to be a derivative of isoquinoline . Isoquinoline is a heterocyclic aromatic organic compound similar to quinoline . It is a colorless hygroscopic liquid at room temperature with a penetrating, unpleasant odor .

Scientific Research Applications

  • Synthesis of Quinoline Ring Systems : Research has highlighted the synthesis of quinoline ring systems, such as 2-chloroquinoline-3-carbaldehyde and related analogs, which are closely related to 3-Chloro-8-ethynylisoquinoline. These compounds are used in constructing fused or binary quinoline-cored heterocyclic systems, underscoring their importance in synthetic chemistry (Hamama et al., 2018).

  • Antimicrobial and Antimycotic Activity : Some chloroquinoline derivatives have demonstrated significant antimicrobial and antimycotic activity. This includes compounds like 2-Chloro-3-(2-nitro)ethyl- and (2-nitro)vinylquinolines, which have shown strong inhibition against various microorganisms, indicating the potential of 3-Chloro-8-ethynylisoquinoline in similar applications (Cziáky et al., 1996).

  • Synthesis of Azo Dyes and Optoelectronic Applications : Research into the synthesis and characterization of new azo dyes derived from chloroquinolines, such as 5-chloro-8-hydroxyquinoline, has been conducted. These dyes exhibit significant influence on the electron absorption spectra and have potential in optoelectronic applications (Mirsadeghi et al., 2022).

  • Chemical Sensor Applications : Chloroquinoline compounds have been studied for their potential use as chemical sensors. For instance, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 has been shown to selectively respond to Cd2+ ions, which could be useful in measuring cadmium concentrations in various environmental and food contexts (Prodi et al., 2001).

  • Biodegradation by Bacteria : Bacteria capable of degrading chloroquinoline compounds have been isolated, demonstrating the potential of these compounds in biodegradation and environmental cleanup. This includes the degradation of 3-chloroquinoline-8-carboxylic acid by specific strains of Pseudomonas (Tibbles et al., 1989).

Future Directions

Isoquinoline derivatives have shown potential in various fields, particularly in medicinal chemistry . They have been studied for their antimicrobial, anticancer, and antifungal effects . Therefore, “3-Chloro-8-ethynylisoquinoline”, as an isoquinoline derivative, may also hold potential for future research in these areas.

properties

IUPAC Name

3-chloro-8-ethynylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN/c1-2-8-4-3-5-9-6-11(12)13-7-10(8)9/h1,3-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQKKWVODNYXAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC2=CC(=NC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-8-ethynylisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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